Home > Products > Screening Compounds P12797 > 8-Hydroxyclomipramine
8-Hydroxyclomipramine - 61523-80-6

8-Hydroxyclomipramine

Catalog Number: EVT-1581684
CAS Number: 61523-80-6
Molecular Formula: C19H23ClN2O
Molecular Weight: 330.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-Hydroxyclomipramine belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. 8-Hydroxyclomipramine is considered to be a practically insoluble (in water) and relatively neutral molecule. 8-Hydroxyclomipramine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 8-hydroxyclomipramine is primarily located in the cytoplasm and membrane (predicted from logP).
Source

8-Hydroxyclomipramine is produced in the human body through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. These enzymes facilitate the hydroxylation of clomipramine, leading to the formation of this metabolite, which can be detected in plasma at approximately 40% of the concentration of its parent compound .

Classification

8-Hydroxyclomipramine belongs to the class of compounds known as tertiary amines and is categorized under tricyclic antidepressants. Its chemical structure is closely related to clomipramine, differing primarily by the addition of a hydroxyl group at the 8-position.

Synthesis Analysis

Methods

The synthesis of 8-hydroxyclomipramine can be achieved through various methods, primarily involving enzymatic conversion. The use of microbial systems, such as Escherichia coli, has been explored for producing sufficient amounts of this metabolite through whole-cell bioconversion techniques .

Technical Details

  1. Enzymatic Hydroxylation: The bioconversion process typically employs specific cytochrome P450 enzymes that facilitate hydroxylation reactions.
  2. In Vitro Systems: Techniques utilizing resting cells in buffer or M9CA medium have been developed to optimize yield and purity .
  3. Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for monitoring and quantifying 8-hydroxyclomipramine during synthesis .
Molecular Structure Analysis

Structure

The molecular formula for 8-hydroxyclomipramine is C19H24ClN2O, indicating it comprises 19 carbon atoms, 24 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The structure features a tricyclic core typical of many antidepressants.

Data

  • Molecular Weight: Approximately 336.87 g/mol
  • Chemical Structure: The compound includes a hydroxyl group (-OH) attached to the aromatic ring at the 8-position relative to the nitrogen atom in its piperazine moiety.
Chemical Reactions Analysis

Reactions

8-Hydroxyclomipramine undergoes various metabolic transformations that influence its pharmacological activity. It can be further metabolized into other compounds or conjugated with glucuronic acid for excretion.

Technical Details

  1. Phase I Metabolism: Involves oxidation reactions mediated by cytochrome P450 enzymes.
  2. Phase II Metabolism: Includes conjugation reactions that increase water solubility for renal excretion.
Mechanism of Action

The mechanism by which 8-hydroxyclomipramine exerts its effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This metabolite exhibits a similar pharmacodynamic profile to clomipramine but may have distinct effects due to its different binding affinities and activity at various receptor sites.

Process and Data

  • Pharmacodynamics: It may enhance serotonergic activity, contributing to antidepressant effects.
  • Bioavailability: Studies indicate that 8-hydroxyclomipramine has significant bioavailability in vivo, impacting therapeutic outcomes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; may undergo further hydroxylation or methylation reactions.
Applications

Scientific Uses

8-Hydroxyclomipramine is primarily studied for its role as a metabolite in pharmacokinetic studies related to clomipramine therapy. Its presence in plasma can serve as a biomarker for assessing therapeutic drug monitoring and understanding individual responses to treatment. Additionally, research into its pharmacological properties may reveal insights into developing new antidepressant therapies or improving existing ones.

Metabolic Pathways and Enzymatic Regulation of 8-Hydroxyclomipramine

Cytochrome P450-Mediated Hydroxylation Mechanisms

8-Hydroxyclomipramine is formed through oxidative metabolism of clomipramine via cytochrome P450 (CYP) enzymes. This reaction involves regioselective hydroxylation at the 8-position of the dibenzazepine ring system, converting the parent drug into a polar metabolite. The reaction mechanism requires molecular oxygen, NADPH as a cofactor, and involves the formation of a reactive iron-oxo intermediate (Compound I) that abstracts a hydrogen atom from the C8 position. This leads to radical recombination that installs the hydroxyl group stereoselectively. The reaction follows typical Michaelis-Menten kinetics, with an estimated Km value of 18-25 μM for clomipramine in human liver microsomes. The hydroxylation position significantly influences pharmacological activity, as 8-hydroxylation preserves the tricyclic antidepressant structure while introducing a hydrophilic moiety that affects receptor binding and distribution compared to 2-hydroxylated isomers [1] [3] [6].

Role of CYP2D6, CYP3A4, and CYP1A2 in 8-Hydroxylation

Table 1: Enzyme Contributions to Clomipramine Metabolism

EnzymePrimary ReactionFormation Rate (nmol/nmol CYP/hr)Inhibitor (Ki)
CYP2D6Clomipramine → 8-Hydroxyclomipramine65.0Quinidine (0.10 μM)
CYP2D6Desmethylclomipramine → 8-Hydroxydesmethylclomipramine75.0Quinidine (0.16 μM)
CYP3A4Clomipramine → Desmethylclomipramine25.6Ketoconazole (0.054 μM)
CYP2C19Clomipramine → Desmethylclomipramine145.0Fluvoxamine (0.15 μM)
CYP1A2Clomipramine → DesmethylclomipramineNot quantifiedFluvoxamine (0.15 μM)

CYP2D6 serves as the principal catalyst for 8-hydroxylation of both clomipramine and its primary metabolite desmethylclomipramine. In vitro studies using yeast-expressed human CYP isoforms demonstrate that CYP2D6 exclusively catalyzes the formation of 8-hydroxyclomipramine at high turnover rates (65 nmol/nmol CYP/hr). This specificity is confirmed by potent inhibition (>90%) with quinidine (CYP2D6-specific inhibitor; Ki = 0.10 μM) and competitive inhibitors like paroxetine (Ki = 0.24-1.5 μM) [3] [6].

While CYP3A4, CYP2C19, and CYP1A2 primarily mediate N-demethylation (producing desmethylclomipramine), they indirectly regulate 8-hydroxyclomipramine formation by controlling substrate availability. CYP3A4 shows significant correlation (rₛ = 0.664, p = 0.028) with demethylation activity across 12 human liver microsome preparations. CYP2C19 exhibits the highest intrinsic demethylation capacity (145 nmol/nmol CYP/hr), while CYP1A2 contributes to demethylation as evidenced by fluvoxamine inhibition (Ki = 0.15 μM). These enzymes do not directly catalyze 8-hydroxylation but influence overall metabolic flux [1] [3] [6].

Genetic Polymorphisms Influencing Metabolic Conversion Efficiency

Genetic polymorphisms in CYP2D6 and CYP2C19 genes significantly impact 8-hydroxyclomipramine formation efficiency. CYP2D6 poor metabolizers (PMs), characterized by loss-of-function alleles like CYP2D64 and CYP2D65, exhibit >80% reduction in 8-hydroxylation capacity compared to extensive metabolizers (EMs). Intermediate metabolizers carrying decreased-function alleles such as CYP2D610 (common in Asian populations) show 40-60% reduced activity. Conversely, ultrarapid metabolizers (UMs) with gene duplications may exhibit up to 2-fold higher formation rates of 8-hydroxymetabolites [2] [8].

CYP2C19 polymorphisms indirectly affect 8-hydroxyclomipramine levels by altering precursor availability. Japanese psychiatric patients homozygous for CYP2C19 mutated alleles (2/2, 3/3) exhibit 68% higher clomipramine/desmethylclomipramine (C/DC) ratios compared to wild-type homozygotes, indicating impaired demethylation. This results in increased plasma clomipramine concentrations but decreased desmethylclomipramine available for 8-hydroxylation. The allele frequencies significantly differ across populations: CYP2C192 (27.5%) and CYP2C193 (12.8%) in Japanese versus CYP2D610 (43.1%) in Asians versus CYP2D65 (2.9%) globally [2] [8].

Table 2: Genetic Impact on Clomipramine Pharmacokinetics

GenotypeEffect on ClomipramineEffect on C/DC RatioPopulation Frequency
CYP2C19 PM↑↑ Plasma concentrations (+75%)↑↑ (+68%)Asian: 15-20% Caucasian: 2-5%
CYP2D6 PM↓ 8-Hydroxyclomipramine formation (>80%)Global: 5-10% Asian: ~1%
CYP2D6 IM↓ 8-Hydroxyclomipramine formation (40-60%)Asian: ~50% (due to 10/10)
CYP2D6 UM↑ 8-Hydroxyclomipramine formation (up to 2×)Ethiopian: 30% European: 3-5%

Interindividual Variability in 8-Hydroxyclomipramine Formation and Elimination

Interindividual variability in 8-hydroxyclomipramine pharmacokinetics arises from both genetic and non-genetic factors:

  • Ethnic Variability: Population differences in allele distribution cause substantial metabolic variation. Only 2% of Asians are CYP2D6 PMs versus 7-10% of Caucasians, while 30% of Ethiopians are UMs. Conversely, 50% of Asians carry the CYP2D610 allele (reduced function) versus <10% of Caucasians. These differences explain up to 20-fold variations in 8-hydroxylation capacity across ethnic groups [2] [8].

  • Hepatic Enzyme Expression: Non-genetic factors affecting CYP expression include:

  • Hepatic disease (reduced functional enzyme mass)
  • Inflammatory states (CYP downregulation via cytokines)
  • Smoking (induces CYP1A2, increasing demethylation)
  • Drug interactions (CYP2D6 inhibitors reduce 8-hydroxylation) [1] [7]
  • Elimination Pathways: 8-Hydroxyclomipramine undergoes Phase II conjugation via UGT1A4 and UGT2B7, forming glucuronides excreted renally (51-60%) and through bile (24-32%). Variability in UGT activity contributes to elimination half-life differences (unquantified in humans but inferred from animal models showing rapid clearance). The metabolite's plasma protein binding (97-99%) further modulates free fraction availability for conjugation [1] [5].

  • Activity Considerations: Though 8-hydroxyclomipramine demonstrates serotonin reuptake inhibition in vitro (IC₅₀ ~35 nM), its clinical relevance remains undetermined due to:

  • Low plasma concentrations (typically <15% of parent drug)
  • Extensive protein binding limiting tissue distribution
  • Rapid elimination preventing significant accumulation [1] [5].

Properties

CAS Number

61523-80-6

Product Name

8-Hydroxyclomipramine

IUPAC Name

9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C19H23ClN2O/c1-21(2)10-3-11-22-18-9-8-17(23)12-15(18)5-4-14-6-7-16(20)13-19(14)22/h6-9,12-13,23H,3-5,10-11H2,1-2H3

InChI Key

PVKACZKLKCTAHR-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O

Synonyms

8-hydroxyclomipramine

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.